2-Chloro-6-(4-fluorophenyl)pyrazine
Overview
Description
“2-Chloro-6-(4-fluorophenyl)pyrazine” is a chemical compound with the molecular formula C10H6ClFN2 . It is not intended for human or veterinary use and is available for research use only.
Synthesis Analysis
The synthesis of similar compounds has been achieved by single-step chemical synthesis. The yield of the compound was obtained in good yield, and purity was found to be over 99% by HPLC. The synthesized compound was characterized using FT-IR and NMR techniques .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazine ring with a chlorine atom at the 2nd position and a 4-fluorophenyl group at the 6th position .
Scientific Research Applications
Synthesis and Structural Analysis
2-Chloro-6-(4-fluorophenyl)pyrazine is involved in the synthesis of various heterocyclic compounds, which are of interest due to their potential applications in materials science and medicinal chemistry. For instance, it has been used in the synthesis of N-substituted pyrazolines, where the structure and crystal formation of these compounds were characterized using X-ray single crystal structure determination, revealing specific dihedral angles between the pyrazole and fluoro-substituted rings (Loh et al., 2013). Similarly, the synthesis of novel fluoro-substituted benzo[b]pyran derivatives, which exhibit anti-lung cancer activity, also involves related fluoro-substituted pyrazines (Hammam et al., 2005).
Photophysical and Electronic Properties
The photophysical and electronic properties of pyrazine derivatives, including those substituted with fluorophenyl groups, have been extensively studied due to their relevance in optoelectronic applications. For example, a series of pyrazine-based push-pull chromophores were synthesized and their optical absorption and emission properties investigated. These studies suggest the potential of such compounds in the development of materials with specific electronic and photophysical properties, useful in the fields of organic electronics and photonics (Hoffert et al., 2017).
Antimicrobial and Anti-inflammatory Activities
Derivatives of this compound have shown promising biological activities, including antimicrobial and anti-inflammatory effects. For instance, the synthesis of azetidin-2-one containing pyrazoline derivatives demonstrated significant antimicrobial activity against a range of microorganisms, highlighting the potential of these compounds in developing new antimicrobial agents (Shailesh et al., 2012). Additionally, the synthesis of new imidazolyl acetic acid derivatives with anti-inflammatory and analgesic activities further showcases the diverse biological applications of these compounds (Khalifa & Abdelbaky, 2008).
Polymer Photovoltaic Applications
In the realm of polymer photovoltaics, this compound derivatives have been explored for their ability to influence the electronic properties of polymers. For example, the synthesis of poly(3-hexylthiophene-alt-2,3-bis(4-fluorophenyl)thieno[3,4-b]pyrazine) aimed at decreasing the band-gap for improved photovoltaic performance illustrates the application of such compounds in enhancing the efficiency of solar cells (Li et al., 2010).
Future Directions
Pyrazole and its derivatives, including “2-Chloro-6-(4-fluorophenyl)pyrazine”, are considered pharmacologically important active scaffolds. They have attracted the attention of many researchers to study their skeleton chemically and biologically . Future research could focus on exploring the diverse therapeutic potential of these compounds, especially their antitumor activity .
Properties
IUPAC Name |
2-chloro-6-(4-fluorophenyl)pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN2/c11-10-6-13-5-9(14-10)7-1-3-8(12)4-2-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCFEOIGFLYWAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CC(=N2)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1273550-42-7 | |
Record name | 2-chloro-6-(4-fluorophenyl)pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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